3-Amino-5-bromo-6-methoxypicolinic acid
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Overview
Description
3-Amino-5-bromo-6-methoxy-2-pyridinecarboxylic acid is a pyridine derivative with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, a methoxy group at the 6-position, and a carboxylic acid group at the 2-position of the pyridine ring. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-5-bromo-6-methoxy-2-pyridinecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzene boronic acid or its esters under basic conditions. The reaction typically proceeds through a Suzuki-Miyaura coupling, followed by crystallization to purify the product .
Industrial Production Methods
In an industrial setting, the synthesis of 3-amino-5-bromo-6-methoxy-2-pyridinecarboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-6-methoxy-2-pyridinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom, while oxidation and reduction reactions can modify the amino group .
Scientific Research Applications
3-Amino-5-bromo-6-methoxy-2-pyridinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-5-bromo-6-methoxy-2-pyridinecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino, bromine, and methoxy groups allows for interactions with various biological molecules, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid:
3-Pyridinecarboxylic acid:
4-Pyridinecarboxylic acid:
Uniqueness
The uniqueness of 3-amino-5-bromo-6-methoxy-2-pyridinecarboxylic acid lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of an amino group, a bromine atom, and a methoxy group on the pyridine ring allows for versatile applications in synthesis and research .
Properties
Molecular Formula |
C7H7BrN2O3 |
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Molecular Weight |
247.05 g/mol |
IUPAC Name |
3-amino-5-bromo-6-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-6-3(8)2-4(9)5(10-6)7(11)12/h2H,9H2,1H3,(H,11,12) |
InChI Key |
GCAFAXWKYLUKMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)C(=O)O)N)Br |
Origin of Product |
United States |
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